5-Tert-butylthiophene-2-carbaldehyde
Overview
Description
5-Tert-butylthiophene-2-carbaldehyde is an organic compound with the molecular formula C9H12OS. It is a derivative of thiophene, featuring a tert-butyl group at the 5-position and a formyl group at the 2-position of the thiophene ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of tert-butylthiophene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Vilsmeier-Haack Formylation: Another method is the Vilsmeier-Haack formylation, where tert-butylthiophene is reacted with N-methylformanilide and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: NaBH4, LiAlH4, in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination, in the presence of a catalyst or solvent.
Major Products Formed:
Oxidation: 5-tert-butylthiophene-2-carboxylic acid.
Reduction: 5-tert-butylthiophene-2-methanol.
Substitution: Nitro- or bromo-substituted derivatives of this compound.
Scientific Research Applications
5-Tert-butylthiophene-2-carbaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is employed in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism by which 5-tert-butylthiophene-2-carbaldehyde exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system or material being studied.
Comparison with Similar Compounds
5-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of tert-butyl.
5-Phenylthiophene-2-carbaldehyde: Contains a phenyl group at the 5-position.
5-Butylthiophene-2-carbaldehyde: Similar to the tert-butyl variant but with a butyl group.
Uniqueness: 5-Tert-butylthiophene-2-carbaldehyde is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and physical properties compared to other thiophene derivatives. This bulkiness can affect the compound's ability to participate in certain reactions and its interactions with biological targets.
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Properties
IUPAC Name |
5-tert-butylthiophene-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUJYHIUGGUILF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(S1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36880-43-0 | |
Record name | 5-(tert-butyl)thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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